molecular formula C21H32O3 B186108 1-(4-Hydroxy-3-methoxyphenyl)tetradec-4-en-3-one CAS No. 104186-05-2

1-(4-Hydroxy-3-methoxyphenyl)tetradec-4-en-3-one

Cat. No.: B186108
CAS No.: 104186-05-2
M. Wt: 332.5 g/mol
InChI Key: FADFGCOCHHNRHF-VAWYXSNFSA-N
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Description

10-Shogaol is a bioactive compound found in ginger (Zingiber officinale). It is a type of phenolic compound known for its pungent taste and is formed from the dehydration of 6-gingerol during the drying process of ginger. 10-Shogaol is recognized for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Shogaol can be synthesized through the dehydration of 6-gingerol. This process typically involves heating 6-gingerol in the presence of an acid catalyst. The reaction conditions include:

    Temperature: Approximately 100-120°C

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Organic solvents like ethanol or methanol

Industrial Production Methods

In an industrial setting, 10-Shogaol is produced by drying ginger at high temperatures. The drying process induces the dehydration of 6-gingerol to form 10-Shogaol. The dried ginger is then extracted using solvents like ethanol or methanol to isolate 10-Shogaol.

Chemical Reactions Analysis

Types of Reactions

10-Shogaol undergoes various chemical reactions, including:

    Oxidation: -Shogaol can be oxidized to form corresponding quinones.

    Reduction: Reduction of -Shogaol can yield -gingerol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones

    Reduction: -Gingerol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

10-Shogaol has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study phenolic compound reactions.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.

Mechanism of Action

The mechanism of action of 10-Shogaol involves multiple molecular targets and pathways:

    Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

    Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.

    Anticancer: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like NF-κB and MAPK.

Comparison with Similar Compounds

Similar Compounds

  • 6-Gingerol : Another bioactive compound in ginger with similar health benefits but less pungent.
  • 8-Gingerol : Similar structure and properties but differs in the length of the carbon chain.
  • 6-Shogaol : Similar to 10-Shogaol but with a shorter carbon chain.

Uniqueness

10-Shogaol is unique due to its higher pungency and greater bioactivity compared to other gingerol and shogaol compounds. Its longer carbon chain contributes to its distinct chemical properties and enhanced biological effects.

Properties

IUPAC Name

(E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-19(22)15-13-18-14-16-20(23)21(17-18)24-2/h11-12,14,16-17,23H,3-10,13,15H2,1-2H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADFGCOCHHNRHF-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36752-54-2, 104186-05-2
Record name (E)-1-(4-Hydroxy-3-methoxy-phenyl)tetradec-4-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036752542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10)-Shogaol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104186052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10)-SHOGAOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP39BHE708
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name [10]-Shogaol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031462
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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